2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
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Overview
Description
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a trimethylindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 1,3,3-trimethylindoline.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 2-(4-chlorophenyl)-3-nitropropene.
Cyclization: The 2-(4-chlorophenyl)-3-nitropropene is then subjected to cyclization with 1,3,3-trimethylindoline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of 2-[2-(4-Aminophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
- **2-[2-(4-Bromophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
- **2-[2-(4-Methylphenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-20(2)17-6-4-5-7-18(17)22(3)19(20)12-15(13-23(24)25)14-8-10-16(21)11-9-14/h4-12,15H,13H2,1-3H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWPXTOSMCABJA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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